![molecular formula C14H20Cl2N2O4S B3037940 2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N,N-diethylacetamide CAS No. 672951-76-7](/img/structure/B3037940.png)
2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N,N-diethylacetamide
Overview
Description
2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N,N-diethylacetamide (DCMAA) is an organic compound that has been studied for its potential applications in various fields of science. It is a colorless, water-soluble compound that can be used in a variety of laboratory experiments. DCMAA has been used in the synthesis of numerous compounds, including pharmaceuticals and agrochemicals. In addition, it has been studied for its potential biochemical and physiological effects, as well as its ability to act as a catalyst in certain reactions.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is involved in various synthetic processes. For instance, derivatives of 2-amino-4-methylcyano-5-methylsulfonylpyrimidine, containing elements like chloro, methoxy, and anilino groups, are synthesized from related compounds, indicating the compound's role in the creation of pyrimidine derivatives (Kim, Han, & Kim, 1996). Additionally, chemoselective SNAr reactions of related electrophiles with amines have been studied, highlighting the compound's significance in selective chemical reactions (Baiazitov et al., 2013).
Inhibition of Kinase Activity
Derivatives of this compound, particularly 4-anilino-5,10-dihydro-pyrimido[4,5-b]quinolines, exhibit potent inhibitory effects on Src kinase activity. This suggests potential applications in biochemical and medical research related to kinase inhibition (Boschelli et al., 2003).
Environmental Impact Studies
The compound's derivatives, such as metolachlor, have been studied for their environmental impact. Research includes studying the mobility and persistence of metolachlor in field lysimeters, offering insights into the environmental behavior of related compounds (Bowman, 1988).
Antimicrobial Studies
Some derivatives have been synthesized and characterized for antimicrobial studies. For example, novel 2-(4-methoxy-phenyl)-5-methyl-4-(2-arylsulfanyl-ethyl)-2,4-dihydro-[1,2,4] triazolo-3-ones and their corresponding sulfones have shown significant antibacterial activity, indicating potential applications in the development of new antimicrobial agents (Patil et al., 2010).
Cancer Research
Some derivatives, like anilinoacridine derivatives, have been studied in phase II trials for advanced malignancies, showcasing their potential applications in cancer research and treatment (Sklarin et al., 1992).
properties
IUPAC Name |
2-(2,4-dichloro-5-methoxy-N-methylsulfonylanilino)-N,N-diethylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O4S/c1-5-17(6-2)14(19)9-18(23(4,20)21)12-8-13(22-3)11(16)7-10(12)15/h7-8H,5-6,9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTNRTNYHJDUCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(C1=CC(=C(C=C1Cl)Cl)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N,N-diethylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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